molecular formula C6H3BrClN3 B1145974 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-44-4

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1145974
CAS No.: 1352397-44-4
M. Wt: 232.465
InChI Key: LCLYMFQWQQLDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrazolo[4,3-b]pyridine core. The molecular formula of this compound is C6H3BrClN3, and it has a molecular weight of 232.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of appropriate pyrazole and pyridine derivatives. One common method involves the bromination and chlorination of pyrazolo[4,3-b]pyridine under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states and structural modifications .

Scientific Research Applications

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine
  • 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
  • 4-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Comparison: 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positions of the bromine and chlorine atoms on the pyrazolo[4,3-b]pyridine coreCompared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications .

Properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLYMFQWQQLDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352397-44-4
Record name 1352397-44-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.